molecular formula C12H10O4S B084702 2-(2-hydroxyphenyl)sulfonylphenol CAS No. 15038-67-2

2-(2-hydroxyphenyl)sulfonylphenol

Cat. No.: B084702
CAS No.: 15038-67-2
M. Wt: 250.27 g/mol
InChI Key: QUWAJPZDCZDTJS-UHFFFAOYSA-N
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Description

Phenol, 2,2’-sulfonylbis- is an organic compound with the molecular formula C12H10O4S. It is a type of bisphenol, which means it contains two phenol groups connected by a sulfone group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,2’-sulfonylbis- can be synthesized through several methods. One common method involves the reaction of phenol with sulfuric acid, followed by oxidation. Another method includes the use of 4,4’-diallyldiphenylsulfone as a raw material, which is heated to 195-210°C under inert gas protection and reacted in the presence of a heterocyclic compound and an amino compound .

Industrial Production Methods

In industrial settings, the production of Phenol, 2,2’-sulfonylbis- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Scientific Research Applications

Phenol, 2,2’-sulfonylbis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2,2’-sulfonylbis- involves its ability to undergo electrophilic aromatic substitution reactions, which makes it highly reactive towards various electrophiles. This reactivity is due to the presence of hydroxyl groups that activate the aromatic ring. Additionally, its redox properties allow it to participate in oxidation-reduction reactions, forming quinones and hydroquinones .

Comparison with Similar Compounds

Phenol, 2,2’-sulfonylbis- can be compared with other phenolic compounds, such as:

Phenol, 2,2’-sulfonylbis- is unique due to its sulfone linkage, which imparts distinct chemical and physical properties compared to other phenolic compounds.

Properties

IUPAC Name

2-(2-hydroxyphenyl)sulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWAJPZDCZDTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065847
Record name Phenol, 2,2'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15038-67-2
Record name 2,2′-Sulfonylbis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15038-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 2,2'-sulfonylbis-
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Record name Phenol, 2,2'-sulfonylbis-
Source EPA Chemicals under the TSCA
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Record name Phenol, 2,2'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,o'-sulphonylbisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.543
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Record name 2,2′-Sulfonylbis[phenol]
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